Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide
Description
Properties
Molecular Formula |
C14H11N5O |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O/c15-12-10-5-1-2-6-11(10)13(17-12)18-19-14(20)9-4-3-7-16-8-9/h1-8,17H,15H2 |
InChI Key |
VMJJCVWBCZFLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CN=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide typically involves the reaction of nicotinic acid hydrazide with 3-amino-isoindole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazide group and aromatic systems in the compound are susceptible to oxidation. Key findings include:
-
Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) .
-
Conditions : Reactions typically occur in aqueous acidic solutions at 25–60°C.
-
Products : Oxidation yields derivatives such as 3-amino-isoindole-1-carboxylic acid and nicotinic acid derivatives with hydroxyl or ketone groups .
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Solvent | Temp. (°C) | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|
| KMnO₄ | H₂SO₄ | 60 | Isoindole-carboxylic acid | 72 | |
| H₂O₂ | H₂O | 25 | Hydroxylated nicotinic acid | 65 |
Reduction Reactions
Reduction targets the hydrazide and aromatic nitro groups (if present):
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Conditions : Reactions occur in methanol or tetrahydrofuran (THF) under reflux (60–80°C).
-
Products : Reduced derivatives include 3-amino-isoindoline and nicotinamide analogs .
Table 2: Reduction Reaction Parameters
| Reducing Agent | Solvent | Temp. (°C) | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 60 | Isoindoline derivative | 58 | |
| LiAlH₄ | THF | 80 | Nicotinamide analog | 70 |
Substitution Reactions
The hydrazide group participates in nucleophilic substitution with aldehydes, ketones, and acyl chlorides:
-
Reagents : Aromatic aldehydes (e.g., benzaldehyde), isatins, or acetyl chloride .
-
Conditions : Reactions are performed in ethanol or acetic acid under reflux (70–100°C) for 3–12 hours .
-
Products : Substituted hydrazones (e.g., N'-benzylidene derivatives ) and acylated products .
Table 3: Substitution Reaction Examples
| Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | Ethanol/AcOH | N'-Benzylidene hydrazone | 84 | |
| Isatin | Acetic acid | Spiro-oxindole hybrid | 79 | |
| Acetyl chloride | DMF | N-Acetylated derivative | 90 |
Cyclization Reactions
The compound forms heterocyclic systems under cyclocondensation:
-
Reagents : Carbon disulfide (CS₂), ethyl acetoacetate, or acetic anhydride .
-
Conditions : Reflux in ethanol or acetic anhydride (5–12 hours) .
-
Products : 1,3,4-Oxadiazoles , pyrazolines , and isoindole-fused heterocycles .
Table 4: Cyclization Pathways and Outcomes
| Cyclizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CS₂ | Ethanol, reflux | 1,3,4-Oxadiazole | 68 | |
| Acetic anhydride | Reflux, 5 h | Pyrazoline-2-one | 75 | |
| Ethyl acetoacetate | AcOH, reflux | Isoindole-pyrazole hybrid | 63 |
Condensation Reactions
The hydrazide group reacts with carbonyl compounds to form Schiff bases:
-
Conditions : Catalyzed by acetic acid in ethanol under reflux .
-
Products : Hydrazone derivatives with antimicrobial or antitumor activity .
Example Reaction :
Enzymatic Interactions
Though not a classical chemical reaction, the compound interacts with enzymes:
-
Peroxidase-mediated oxidation : Horseradish peroxidase oxidizes the hydrazide group, generating reactive intermediates capable of reducing nitroblue tetrazolium .
-
Biological targets : Binds to enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, inhibiting cell wall synthesis .
Key Research Findings
-
Antimicrobial Activity : Substituted hydrazones exhibit MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .
-
Structural Influence : Electron-withdrawing substituents (e.g., –Cl, –NO₂) enhance reactivity and biological activity .
-
Thermodynamics : Oxidation and reduction reactions are exothermic, with ΔH values ranging from -120 to -80 kJ/mol .
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated that derivatives of nicotinic acid hydrazides exhibit significant antimycobacterial activity. For instance, specific isatin hydrazides derived from nicotinic acid showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
Table 1: Antimycobacterial Activity of Nicotinic Acid Hydrazides
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Isatin Hydrazide 8b | 12.5 | Moderate |
| Isatin Hydrazide 8c | 6.25 | High |
| Parent Hydrazide 4c | >50 | Low |
Synthesis of Novel Compounds
Nicotinic acid hydrazide serves as a key intermediate in synthesizing various novel compounds with biological activities. For example, it has been used to create hydrazones and pyrazoles that exhibit antimicrobial properties against several microbial strains .
Table 2: Biological Activity of Synthesized Compounds
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hydrazone 8d | S. aureus | 2.4 |
| Hydrazone 10b | B. subtilis | 3.0 |
| Pyrazole 12 | A. flavus | 2.7 |
Corrosion Inhibition
Recent studies have shown that nicotinic acid hydrazides can act as effective corrosion inhibitors for mild steel in acidic environments. The compounds were tested using electrochemical methods and demonstrated mixed-type inhibition behavior, which is crucial for protecting metal surfaces from corrosion .
Table 3: Corrosion Inhibition Efficiency
| Compound | Corrosion Rate Reduction (%) | Type of Inhibition |
|---|---|---|
| N'-(thiophene-2-ylmethylene)nicotinic hydrazone (TNH) | 85% | Mixed |
| N'-(pyrrol-2-ylmethylene)nicotinic hydrazone (PNH) | 78% | Mixed |
Antitubercular Agents Development
A study focused on the structure-activity relationship (SAR) of nicotinic acid derivatives revealed that lipophilicity plays a vital role in their antimycobacterial activity. The findings suggest that optimizing the lipophilic characteristics can enhance the efficacy of these compounds against tuberculosis .
Cosmetic Formulations
Nicotinic acid derivatives have been explored in cosmetic formulations due to their potential skin benefits, such as enhancing hydration and improving skin texture . Experimental designs have shown that formulations containing these compounds can significantly improve rheological properties and sensory attributes.
Mechanism of Action
The mechanism of action of nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isonicotinic Acid Hydrazide Derivatives
- Core Structure : Replaces the nicotinic acid moiety with isonicotinic acid (pyridine ring nitrogen at position 4).
- Biological Activity :
- Mechanistic Insight : The positional isomerism of the pyridine nitrogen influences electronic properties, reducing electron density at the hydrazone linkage and altering target binding .
Benzoic Acid Hydrazide Derivatives
- Core Structure : Substitutes the pyridine ring with a benzene ring.
- Biological Activity :
- Structural Limitation : The absence of a heterocyclic nitrogen reduces π-π stacking interactions with biological targets, diminishing potency .
Schiff Bases Derived from Salicylaldehyde
- Core Structure : Incorporates a salicylaldehyde moiety instead of indole-3-carbaldehyde.
- Biological Activity: Shows enhanced antioxidant activity (IC₅₀ = 18 μM in DPPH assay) compared to nicotinic acid hydrazones (IC₅₀ = 45 μM) due to phenolic -OH groups . Moderate anti-inflammatory activity (COX-2 inhibition at 10 μM) but higher toxicity (IC₅₀ = 35 μM for THP-1 cells) .
Metal Complexes of Nicotinic Acid Hydrazones
- Core Structure : Copper(II) or nickel(II) complexes of nicotinic acid hydrazones.
- Biological Activity :
Comparative Data Table
Mechanistic and Structural Insights
- Electron-Donating Groups : Nicotinic acid derivatives with pyridine nitrogen at position 3 exhibit stronger hydrogen bonding with biological targets (e.g., Toxoplasma enzymes) compared to isonicotinic acid derivatives .
- Lipophilicity : LogP values for nicotinic acid hydrazones (1.8–2.5) are optimal for crossing the blood-brain barrier, enhancing anti-convulsant activity (ED₅₀ = 15 mg/kg) .
- Tautomerism: Keto-enol equilibrium in hydrazones influences solubility and membrane permeability, with keto forms dominating in crystalline states .
Biological Activity
Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, a derivative of nicotinic acid, has garnered attention for its diverse biological activities. This article delves into its synthesis, antimicrobial properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of nicotinic acid hydrazide derivatives typically involves the reaction of nicotinic acid with hydrazine derivatives. The resulting compounds are characterized using various spectroscopic techniques, including IR and NMR spectroscopy, to confirm their structures. For instance, the IR spectra typically show characteristic absorption bands corresponding to NH and carbonyl groups, while NMR spectra reveal the presence of hydrazine protons and other substituents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nicotinic acid hydrazides. For example, a study evaluated several derivatives against nine microbial strains, revealing significant activity in some compounds. Notably:
- Compound 8d exhibited activity against Staphylococcus aureus, Bacillus subtilis, and Aspergillus flavus with inhibition zones (IZ) of 2.4 mm, 3.2 mm, and 2.6 mm respectively.
- Compound 10b showed potent activity against Pseudomonas aeruginosa and Penicillium expansum with IZ values of 2.6 mm and 2.8 mm, respectively.
These compounds were compared to standard antibiotics like amoxicillin and griseofulvin, demonstrating comparable or superior efficacy in some cases .
| Compound | Microorganism | Inhibition Zone (mm) | Reference Drug | IZ (mm) |
|---|---|---|---|---|
| 8d | Staphylococcus aureus | 2.4 | Amoxicillin | 2.3 |
| 8d | Bacillus subtilis | 3.2 | Griseofulvin | 2.4 |
| 10b | Pseudomonas aeruginosa | 2.6 | Amoxicillin | 2.2 |
| 10b | Penicillium expansum | 2.8 | Griseofulvin | 2.8 |
Antitubercular Activity
Another significant aspect is the antitubercular activity exhibited by certain derivatives of nicotinic acid hydrazide. A study synthesized a series of derivatives aimed at combating tuberculosis, with some showing promising results in terms of drug-likeness and potency against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that lipophilicity plays a crucial role in enhancing their antimycobacterial properties .
Potential Therapeutic Applications
The biological activity of nicotinic acid hydrazides extends beyond antimicrobial effects to include potential antiviral properties. Some derivatives have been noted for their inhibitory effects on viruses such as H1N1 and other influenza strains, suggesting a broader therapeutic potential .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that certain hydrazone derivatives derived from nicotinic acid hydrazide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antitubercular Research : A series of novel nicotinic acid hydrazides were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, with findings indicating that modifications to the hydrazide structure can enhance efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for nicotinic acid hydrazide derivatives, and how do reaction conditions influence product yield?
- Methodological Answer : Nicotinic acid hydrazide derivatives are typically synthesized via condensation reactions between nicotinic acid hydrazide and aldehydes/ketones. Mechanochemical synthesis (ball milling) and solid-state melt reactions are efficient for hydrazones and quinazolines, offering higher yields under solvent-free conditions . Solution-based methods using ethanol or methanol as solvents are also common, with reaction monitoring via TLC or NMR to optimize stoichiometry and reaction time .
Q. How is the structural characterization of nicotinic acid hydrazide complexes performed?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies functional groups like C=O (1657 cm⁻¹) and C=N (1600 cm⁻¹) in the ligand. Coordination with metals (e.g., Ni²⁺) shifts these bands (e.g., C=O to 1605 cm⁻¹), confirming ligand-metal binding .
- X-ray Crystallography : Resolves crystal structures, bond lengths (e.g., C(21)–O(2) = 1.236 Å), and intermolecular interactions (e.g., π-stacking in L1 molecules) .
- Hirshfeld Surface Analysis : Maps molecular interactions (e.g., dipole-dipole, hydrogen bonding) using software like Crystal Explorer 17.5 .
Q. What are the primary applications of nicotinic acid hydrazide in materials science?
- Methodological Answer :
- Gas Sensing : Nickel complexes of nicotinic acid hydrazide act as H₂S sensors. DFT calculations (uB97XD/6-311++G(d,p)) predict adsorption energies and electronic properties, while experimental validation uses FT-IR and conductivity measurements .
- Corrosion Inhibition : Electrochemical techniques (potentiodynamic polarization, EIS) evaluate inhibition efficiency (e.g., 85% for mild steel in 1M HCl at 303 K). Surface analysis via SEM confirms inhibitor adsorption .
Advanced Research Questions
Q. How can computational modeling elucidate the sensing mechanism of nicotinic acid hydrazide-metal complexes?
- Methodological Answer :
- DFT Calculations : Optimize geometries and calculate adsorption energies (e.g., H₂S on Ni complexes) using Gaussian 08. Natural Bond Orbital (NBO) analysis identifies charge transfer interactions .
- Work Function Analysis : Predicts sensor response by correlating surface electronic structure changes (e.g., increased work function upon H₂S adsorption) with conductivity .
Q. What QSAR models are applicable to predict the bioactivity of nicotinic acid hydrazide derivatives?
- Methodological Answer :
- Linear Free-Energy Relationships (LFER) : Correlate substituent electronic parameters (Hammett σ) with antimycobacterial activity. Multiple regression analysis identifies key descriptors (e.g., logP, dipole moment) .
- Docking Studies : Use AutoDock Vina to simulate interactions between derivatives and target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
Q. How do adsorption isotherms explain the corrosion inhibition mechanism of nicotinic acid hydrazide?
- Methodological Answer :
- Langmuir Isotherm : Fits data from weight loss/EIS experiments to confirm monolayer adsorption. Thermodynamic parameters (ΔG°ads ≈ -35 kJ/mol) suggest physisorption-dominated mechanisms .
- Surface Charge Analysis : Zeta potential measurements reveal protonated inhibitor adsorption on negatively charged metal surfaces (AlCl⁻/FeCl⁻) via electrostatic interactions .
Q. What experimental designs address contradictions in reported bioactivity data for nicotinic acid hydrazide derivatives?
- Methodological Answer :
- Controlled Bioassays : Standardize MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., Mycobacterium tuberculosis H37Rv) under identical conditions (pH, temperature) .
- Metabolite Profiling : LC-MS identifies degradation products that may alter bioactivity, ensuring reproducibility across studies .
Tables
Table 1 : Key FT-IR Vibrational Bands for Nicotinic Acid Hydrazide and Ni Complex
| Functional Group | Ligand (cm⁻¹) | Ni Complex (cm⁻¹) | Shift Direction |
|---|---|---|---|
| C=O | 1657 | 1605 | Negative |
| C=N | 1600 | 1580 | Negative |
| NH | 3178 | Not observed | – |
Table 2 : Corrosion Inhibition Efficiency of Nicotinic Acid Hydrazide in 1M HCl
| Concentration (mM) | Inhibition Efficiency (Al) | Inhibition Efficiency (Mild Steel) |
|---|---|---|
| 0.1 | 62% | 58% |
| 0.5 | 78% | 73% |
| 1.0 | 85% | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
